

Check Availability & Pricing

# SLMP53-1: A Technical Guide on the Novel p53 Activator

Author: BenchChem Technical Support Team. Date: December 2025



#### **Abstract**

**SLMP53-1** is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone that has emerged as a promising small molecule in cancer therapy.[1][2] It functions as a reactivator of both wild-type (wt) and mutant forms of the tumor suppressor protein p53.[1][2] Extensive research has demonstrated its p53-dependent antitumor activities, including the induction of apoptosis, inhibition of cell proliferation, and regulation of tumor metabolism and angiogenesis.[1][3][4] This document provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to **SLMP53-1**, intended for researchers and professionals in drug development.

### **Chemical Structure**

**SLMP53-1** is chemically identified as an (S)-tryptophanol-derived oxazoloisoindolinone.[3][5] Its molecular formula is C20H18N2O2, and it has a molecular weight of 318.376 g/mol .[6][7] The CAS number for **SLMP53-1** is 1643469-17-3.[6][7][8]

Figure 1: Chemical Structure of **SLMP53-1** 

A visual representation of the synthesis of **SLMP53-1** and the chemical structure of its enantiomer can be found in the study by Soares et al. (2016).[1]

## **Mechanism of Action**



**SLMP53-1** exerts its anticancer effects primarily through the activation of the p53 pathway. It has been shown to directly interact with both wild-type and various mutant p53 proteins, including the R280K hotspot mutation.[5][9] This interaction leads to the thermal stabilization of the p53 protein, restoring its DNA-binding ability and transcriptional activity.[5][9]

The reactivation of p53 by **SLMP53-1** triggers a cascade of downstream events, including:

- Induction of Apoptosis: SLMP53-1 initiates a p53-dependent mitochondrial apoptotic
  pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and PUMA,
  leading to mitochondrial outer membrane permeabilization and subsequent cell death.[1]
- Cell Cycle Arrest: The compound has been shown to cause a p53-dependent arrest of the cell cycle in tumor cells.[1]
- Regulation of Glucose Metabolism: SLMP53-1 reprograms glucose metabolism in cancer
  cells in a p53-dependent manner. It downregulates key glycolytic enzymes like GLUT1, HK2,
  and PFKFB3, while upregulating mitochondrial markers, thereby shifting the metabolic state
  from glycolysis towards oxidative phosphorylation.[3][4]
- Inhibition of Angiogenesis: The compound depletes angiogenesis by decreasing the formation of endothelial cell tubes and reducing the expression of Vascular Endothelial Growth Factor (VEGF).[3][8]
- Inhibition of Cell Migration: SLMP53-1 has been observed to inhibit the migration of tumor cells expressing both wild-type and mutant p53.[1]

## **Signaling Pathways**

The signaling cascade initiated by **SLMP53-1** converges on the p53 tumor suppressor protein. The following diagram illustrates the key molecular events following treatment with **SLMP53-1**.





Click to download full resolution via product page

Caption: Signaling pathway activated by **SLMP53-1** leading to p53-mediated anti-tumor effects.

## **Quantitative Data**

The following tables summarize the quantitative data from various studies on **SLMP53-1**.

Table 1: Growth Inhibitory Activity (GI50) of SLMP53-1

| Cell Line     | p53 Status | GI50 (μM)                   | Reference |
|---------------|------------|-----------------------------|-----------|
| HCT116 p53+/+ | Wild-type  | 16 (approx.)                | [10]      |
| HCT116 p53-/- | Null       | > 16 (significantly higher) | [10]      |



Table 2: Effect of **SLMP53-1** on p53 Target Gene Expression in HCT116 p53+/+ Cells

| Gene/Protein          | Treatment               | Fold Change/Effect        | Reference |
|-----------------------|-------------------------|---------------------------|-----------|
| p53                   | 16 μM SLMP53-1<br>(24h) | Increased protein levels  | [1]       |
| MDM2                  | 16 μM SLMP53-1<br>(24h) | Increased protein levels  | [1]       |
| p21                   | 16 μM SLMP53-1<br>(24h) | Increased protein levels  | [1]       |
| PUMA                  | 16 μM SLMP53-1<br>(24h) | Increased protein levels  | [1]       |
| BAX                   | 16 μM SLMP53-1<br>(24h) | Increased protein levels  | [1]       |
| CDKN1A (p21)          | 16 μM SLMP53-1<br>(24h) | Increased mRNA expression | [11]      |
| TNFRSF10B<br>(KILLER) | 16 μM SLMP53-1<br>(24h) | Increased mRNA expression | [11]      |

Table 3: Effect of SLMP53-1 on Glucose Metabolism-Related Proteins

| Protein                        | Effect           | Reference |
|--------------------------------|------------------|-----------|
| GLUT1                          | Downregulation   | [3]       |
| HK2                            | Downregulation   | [3]       |
| PFKFB3                         | Downregulation   | [3]       |
| SCO2                           | Upregulation     | [3][4]    |
| COX4                           | Upregulation     | [3][4]    |
| OXPHOS mitochondrial complexes | Increased levels | [3][4]    |
| MCT4                           | Downregulation   | [3]       |



## **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of **SLMP53-1**.

## **Yeast-Based Screening Assay**

A yeast-based screening assay was employed for the initial identification of **SLMP53-1** as a p53 reactivator.[1]

- Principle: The assay is based on the growth inhibitory effect of wild-type p53 when expressed in Saccharomyces cerevisiae. Mutant p53 does not inhibit yeast growth. A compound that reactivates mutant p53 will restore this growth inhibition.
- Methodology:
  - S. cerevisiae strains were engineered to express human wild-type p53 or various mutant p53 forms (e.g., R280K, Y220C) under the control of an inducible promoter.
  - Yeast cells were incubated in a selective induction medium.
  - A library of tryptophanol-derived oxazoloisoindolinones, including SLMP53-1, was screened for their ability to inhibit the growth of yeast expressing mutant p53.
  - Growth inhibition was measured to identify compounds that restore the wild-type p53 phenotype.



#### Yeast-Based Screening Workflow





## Cellular Thermal Shift Assay (CETSA) Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. oncotarget.com [oncotarget.com]

## Foundational & Exploratory





- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone SLMP53-1, a novel anticancer small-molecule PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SLMP53-1 Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLMP53-1 Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. SLMP53-1|1643469-17-3|COA [dcchemicals.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SLMP53-1 interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SLMP53-1: A Technical Guide on the Novel p53
   Activator]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b11937389#what-is-the-chemical-structure-of-slmp53-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com